1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone
Description
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-2-18-9-13(17)16-6-4-10(8-16)19-12-3-5-15-7-11(12)14/h3,5,7,10H,2,4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMONXIYYWPUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via nucleophilic substitution reactions, where a suitable chloropyridine derivative reacts with the pyrrolidine ring.
Attachment of the Ethoxyethanone Group: The final step involves the reaction of the intermediate compound with ethoxyethanone under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound can be incorporated into materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-diones.
Chloropyridine Derivatives: Compounds with a chloropyridine moiety, such as 3-chloropyridine-4-carboxylic acid.
Ethoxyethanone Derivatives: Compounds with an ethoxyethanone group, such as 2-ethoxyacetophenone.
Uniqueness
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring and a chloropyridine moiety. This article examines its biological activity, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is , with a molecular weight of approximately 304.77 g/mol. The compound's structure can be represented as follows:
The presence of functional groups such as the carbonyl (C=O) and ether (C-O-C) contributes to its reactivity and potential interactions in biological systems.
The biological activity of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloropyridine group enhances the compound's affinity for certain biological macromolecules, potentially modulating various biochemical pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with various physiological processes.
Biological Activity
Research indicates that 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone exhibits a range of biological activities, including:
Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic agent.
Anticancer Potential : Some derivatives related to this compound have shown promise in inhibiting cancer cell proliferation, indicating potential applications in cancer therapy.
Neuropharmacological Effects : The interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or structurally similar to 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone. Below are key findings from recent research:
Q & A
Q. What are the common synthetic routes for 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone, and what critical reaction parameters must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidine-3-oxy intermediate via nucleophilic substitution between 3-chloropyridin-4-ol and a pyrrolidine derivative under basic conditions (e.g., NaH in DMF at 0–5°C) .
- Step 2 : Coupling the pyrrolidine intermediate with 2-ethoxyethanone using a coupling reagent (e.g., DCC or EDCI) in anhydrous THF at reflux .
Critical parameters include temperature control (±2°C), solvent purity, and stoichiometric ratios to minimize side reactions like over-alkylation or hydrolysis. Chromatography (e.g., silica gel column) is essential for purification .
Table 1 : Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | NaH, DMF, 0–5°C | 65–75 | Extraction (EtOAc) |
| 2 | DCC, THF, reflux | 50–60 | Column Chromatography |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying the pyrrolidine ring (δ 3.2–3.8 ppm for N-CH), ethoxy group (δ 1.2 ppm for CH), and chloropyridine moiety (δ 8.2–8.6 ppm for aromatic protons) .
- X-ray Crystallography : Resolves spatial conformation, particularly the orientation of the 3-chloropyridin-4-yloxy group relative to the pyrrolidine ring .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 313.12) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during multi-step synthesis?
- Methodological Answer :
- Catalyst Screening : Replace DCC with BOP-Cl to reduce side-product formation in coupling steps, improving yields by 15–20% .
- Solvent Optimization : Use microwave-assisted synthesis in DMSO at 80°C for 10 minutes to accelerate reaction kinetics and enhance purity (>95%) .
- In-line Analytics : Implement FTIR monitoring to track carbonyl formation (1700–1750 cm) and adjust reagent addition rates dynamically .
Table 2 : Optimization Strategies
| Parameter | Standard Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Coupling Reagent | DCC | BOP-Cl | +15–20% |
| Reaction Time | 12 hours (reflux) | 10 min (microwave) | +25% |
Q. What are the hypothesized biological targets of this compound, and what experimental approaches validate these interactions?
- Methodological Answer :
- Hypothesized Targets : Kinase enzymes (e.g., JAK2) due to the chloropyridine moiety’s affinity for ATP-binding pockets .
- Validation Methods :
- Enzyme Inhibition Assays : Measure IC values using luminescent ATP depletion assays (e.g., Promega ADP-Glo™) .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to assess binding poses with kinase domains .
- Cellular Profiling : Test antiproliferative activity in cancer cell lines (e.g., K562 leukemia) with dose-response curves (0.1–100 µM) .
Q. How should contradictory data regarding the compound’s biological activity (e.g., variable IC50_{50}50 values) be analyzed?
- Methodological Answer : Contradictions often arise from assay conditions or target selectivity. Mitigation strategies include:
- Standardized Assay Buffers : Use consistent ATP concentrations (e.g., 10 µM) and pH (7.4) across studies .
- Off-Target Screening : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity .
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing 3-chloropyridine with 3-fluoropyridine) to isolate pharmacophore contributions .
Data Contradiction Analysis Example
Conflict : Reported IC values range from 0.5 µM (JAK2) to >50 µM (PI3K).
Resolution :
Confirm assay reproducibility using a reference inhibitor (e.g., Ruxolitinib for JAK2).
Analyze binding kinetics via surface plasmon resonance (SPR) to differentiate competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
